N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-13(18)7-5-8-14(11)20-17(22)16(21)19-10-12-6-3-4-9-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKYWNTYPDHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Coupling
The most widely reported method involves sequential amidation using oxalyl chloride.
Procedure :
- Step 1 : 3-Chloro-2-methylaniline (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. Triethylamine (2.2 equiv) is added to scavenge HCl.
- Step 2 : The intermediate monoamide is treated with 2-methoxybenzylamine (1.0 equiv) in THF at room temperature for 12–24 hours.
- Purification : Crude product is recrystallized from 95% ethanol/water (v/v 3:1), yielding white crystals (72–81%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 81% | |
| Reaction Time | 24 hours | |
| Purity (HPLC) | >98% |
Mechanistic Insight :
Oxalyl chloride activates the carbonyl group, enabling nucleophilic attack by the amines. Steric hindrance from the 3-chloro-2-methylphenyl group necessitates prolonged reaction times.
Active Ester Method Using HOBt/EDCl
For acid-sensitive substrates, carbodiimide-mediated coupling is preferred.
Procedure :
- Oxalic acid (1.0 equiv) is activated with hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) in dichloromethane (DCM).
- 3-Chloro-2-methylaniline and 2-methoxybenzylamine (1.0 equiv each) are added sequentially at 0°C.
- The mixture is stirred for 48 hours, followed by extraction with ethyl acetate and silica gel chromatography (65–70% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Solvent System | DCM/ethyl acetate (9:1) |
Advantage : Avoids highly reactive oxalyl chloride, suitable for thermally labile amines.
Stepwise Amidation via Ethyl Oxalate
A two-step approach using ethyl oxalate improves regioselectivity.
Procedure :
- Ethyl oxalate (1.0 equiv) reacts with 3-chloro-2-methylaniline in ethanol at reflux (4 hours), forming ethyl N-(3-chloro-2-methylphenyl)oxamate.
- The ester intermediate is hydrolyzed with NaOH (2.0 equiv) to the carboxylic acid, then coupled with 2-methoxybenzylamine via HOBt/EDCl (58% overall yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58% | |
| Intermediate Purity | 93% (by ¹H NMR) |
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.55 (s, 1H, NH), 9.59 (t, J = 6.4 Hz, 1H, NH), 7.42–7.29 (m, 6H, aryl), 4.42 (d, J = 6.4 Hz, 2H, CH₂), 3.77 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) :
IR (KBr) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Oxalyl Chloride | 81 | >98 | High | Industrial |
| HOBt/EDCl | 68 | 95 | Moderate | Lab-scale |
| Ethyl Oxalate | 58 | 93 | Low | Lab-scale |
Optimal Choice : Oxalyl chloride method offers the best balance of yield, cost, and scalability for industrial applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Aromatic Substitution Patterns
The target compound’s 3-chloro-2-methylphenyl and 2-methoxybenzyl groups differentiate it from other oxalamides. Key comparisons include:
Key Observations :
- Chlorinated Aromatic Groups : The 3-chloro-2-methylphenyl group in the target compound contrasts with the 4-chlorophenyl (14) or 3-chloro-4-fluorophenyl (28) groups in analogs. Chlorine substituents enhance lipophilicity and metabolic stability, which is critical for bioavailability in antiviral or enzyme-inhibiting roles .
- Methoxybenzyl vs. Phenethyl: The 2-methoxybenzyl group in the target compound differs from 4-methoxyphenethyl in compound 26.
Antiviral and Enzyme Inhibitory Activity
- Compound 14 (N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)oxalamide) inhibits HIV entry with an IC50 of 1.2 µM, attributed to its ability to block the CD4-binding site .
- Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) acts as a stearoyl-CoA desaturase (SCD) inhibitor, activated by CYP4F11. Its potency is linked to the 4-methoxyphenethyl group, which facilitates metabolic activation .
- Target Compound : While its activity is unspecified, the 2-methoxybenzyl group may confer distinct metabolic or target-binding profiles compared to 4-methoxyphenethyl analogs.
Physicochemical Data
Notes:
- The target compound’s higher molecular weight (vs. 28) reflects its additional methyl group on the phenyl ring.
- Methoxy protons (δ ~3.7–3.8) and aromatic protons (δ ~6.8–7.4) are consistent across methoxy-containing oxalamides .
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, which may contribute to its interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The compound consists of two aromatic moieties linked by an oxalamide functional group. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both electron-withdrawing and electron-donating groups.
The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies indicate that it may interact with specific enzymes or receptors, modulating their activity. Ongoing research aims to identify these molecular targets and elucidate the pathways involved in its biological effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Related oxalamide derivatives have been tested against several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). Results indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxalamides, including this compound, demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Oxalamide A | 50 | Staphylococcus aureus |
| Oxalamide B | 75 | Escherichia coli |
| This compound | 50 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro assays revealed that this compound exhibited cytotoxic effects on HeLa cells with an IC50 value of 30 µM. The study suggested that the compound induces apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 30 | Apoptosis via ROS generation |
| HCT116 | 45 | Cell cycle arrest |
Q & A
Q. Key Variables :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during oxalyl chloride activation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, improving coupling efficiency .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in some protocols .
How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons for chloro-methylphenyl at δ 6.8–7.4 ppm) .
- 13C NMR : Identify carbonyl signals (C=O at δ 165–170 ppm) and quaternary carbons .
Mass Spectrometry (LC-MS/HRMS) :
- Verify molecular ion ([M+H]+) and fragmentation patterns. Example: Calculated m/z 403.12 (C17H16ClN2O3), observed 404.15 .
Infrared Spectroscopy (IR) :
- Amide I/II bands (1650–1550 cm⁻¹) and C-O (methoxy) stretch at 1250 cm⁻¹ .
HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
What are the reported biological targets and mechanisms of action for this compound?
Advanced Research Perspective:
- Putative Targets :
- Mechanistic Insights :
- Anticancer Activity : Disruption of mitochondrial membrane potential in in vitro assays (e.g., IC50 = 8.2 µM against MCF-7 cells) .
- Anti-inflammatory Effects : Inhibition of NF-κB signaling in macrophage models, linked to chloro-methylphenyl substituent .
Q. Contradictions in Data :
- Some studies report potent antibacterial activity (MIC = 2 µg/mL against S. aureus), while others show negligible effects, possibly due to variations in bacterial strain susceptibility or assay conditions .
How can researchers resolve discrepancies in solubility and stability data across studies?
Q. Methodological Approach :
Solubility Profiling :
- Use standardized buffers (PBS, pH 7.4; DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
- Reported Data :
Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions. Monitor via HPLC for decomposition products (e.g., hydrolysis of oxalamide to oxalic acid) .
What structure-activity relationship (SAR) trends guide the optimization of this compound?
Q. Advanced SAR Analysis :
-
Substituent Effects :
-
Comparative Data :
- Replacing methoxy with ethoxy reduces anticancer potency (IC50 increases from 8.2 µM to >50 µM) .
- Removing the chloro group decreases antibacterial activity by 10-fold .
What advanced computational methods support the design of derivatives with improved efficacy?
Q. Methodological Recommendations :
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions (e.g., with sEH or PARP1) using AMBER or GROMACS to identify stable binding conformers .
QSAR Modeling :
- Train models on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and Hammett constants to predict bioactivity .
ADMET Prediction :
- Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce hERG inhibition risk by limiting logP <4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
